molecular formula C17H21N3O2 B13861202 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide

5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide

Katalognummer: B13861202
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: QNYHUIDEQHYAOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.373 . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

The synthesis of 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and related compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C17H21N3O2

Molekulargewicht

299.37 g/mol

IUPAC-Name

5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-5-12-8-7-9-13(6-2)16(12)18-17(22)14-10-15(11(3)21)20(4)19-14/h7-10H,5-6H2,1-4H3,(H,18,22)

InChI-Schlüssel

QNYHUIDEQHYAOW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C(=C2)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.